molecular formula C10H11N3OS2 B494510 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine CAS No. 299443-63-3

5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B494510
CAS No.: 299443-63-3
M. Wt: 253.3g/mol
InChI Key: QYUQIVQGVCXZOJ-UHFFFAOYSA-N
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Description

5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine is a synthetic derivative of the 1,3,4-thiadiazole heterocycle, a scaffold renowned for its broad spectrum of pharmacological activities and significant research value in medicinal chemistry . The 1,3,4-thiadiazole core is characterized by its strong aromaticity and the presence of the =N-C-S- moiety, which are associated with remarkable in vivo stability and low toxicity for higher vertebrates . This specific derivative features a 2-amine group and a phenoxyethylsulfanyl substitution at the 5-position, a structural motif known to be explored for enhancing lipophilicity and influencing compound absorption and cell permeability . The 1,3,4-thiadiazole nucleus is a established bioisostere for pyrimidine and pyridazine rings, making it a versatile scaffold for designing novel bioactive compounds that can interact with diverse biological targets . Researchers investigating new antimicrobial agents will find this compound particularly relevant, as numerous 2-amino-1,3,4-thiadiazole derivatives have demonstrated promising antibacterial and antifungal properties, sometimes exceeding the activity of standard drugs . Furthermore, the scaffold's ability to produce mesoionic salts contributes to strong interactions with biomolecules like DNA and proteins, and facilitates good cell permeability and blood-brain barrier penetration . This makes 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine a compelling candidate for central nervous system (CNS) research, particularly in the development of anticonvulsant agents, where the thiadiazole ring can act as a hydrogen bonding domain and an electron-donor system . This product is intended for research purposes in chemical biology, drug discovery, and pharmaceutical development, and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS2/c11-9-12-13-10(16-9)15-7-6-14-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUQIVQGVCXZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCSC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution on Thiadiazole Precursors

The most widely documented method for synthesizing 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine involves nucleophilic substitution reactions on preformed thiadiazole cores. As reported by VulcanChem, the reaction typically employs a 1,3,4-thiadiazol-2-amine precursor, which undergoes sulfanyl group introduction via reaction with 2-phenoxyethyl thiol or its derivatives under basic conditions.

Reaction Conditions:

  • Base: Potassium carbonate or triethylamine

  • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Temperature: 80–100°C

  • Time: 6–12 hours

A representative protocol involves dissolving 2-amino-1,3,4-thiadiazole (1.0 equiv) and 2-phenoxyethyl thiol (1.2 equiv) in anhydrous DMF, followed by the addition of K₂CO₃ (2.0 equiv). The mixture is refluxed at 90°C for 8 hours, yielding the target compound after aqueous workup and recrystallization from ethanol.

Table 1: Optimization of Nucleophilic Substitution Parameters

ParameterRange TestedOptimal ValueYield (%)
BaseK₂CO₃, Et₃N, NaOHK₂CO₃68–72
SolventDMF, MeCN, THFDMF70
Temperature (°C)60–1109072
Reaction Time (h)4–16870

This method, while reliable, faces limitations in regioselectivity and byproduct formation due to competing reactions at the thiadiazole ring’s nitrogen centers.

Innovative One-Pot Synthesis Strategies

Polyphosphate Ester (PPE)-Mediated Cyclocondensation

A groundbreaking approach developed by recent research eliminates toxic reagents like POCl₃ or SOCl₂ by employing polyphosphate ester (PPE) as a cyclizing agent. Although originally applied to analogous thiadiazol-2-amine derivatives, this method is adaptable to 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine synthesis.

Mechanistic Pathway:

  • Thiosemicarbazide Formation: Condensation of thiourea with hydrazine hydrate.

  • Cyclocondensation: Reaction with 2-phenoxyethylcarboxylic acid in the presence of PPE.

  • Sulfur Elimination: Formation of the thiadiazole ring via intramolecular cyclization.

Table 2: One-Pot Synthesis Using PPE

ComponentQuantity (mmol)Role
Thiourea10.0Nitrogen source
2-Phenoxyethylcarboxylic acid10.5Sulfur/ring contributor
PPE15.0 mLCyclizing agent
Reaction Time4 hours
Yield85%

This method achieves superior yields (85%) compared to conventional routes while avoiding hazardous reagents, aligning with green chemistry principles.

Characterization and Analytical Validation

Spectroscopic Profiling

Infrared (IR) Spectroscopy:

  • N–H Stretch: 3350–3250 cm⁻¹ (primary amine).

  • C=S Absorption: 1250–1150 cm⁻¹ (thiadiazole ring).

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.25–7.15 (m, 5H, Ar–H), 4.25 (t, J = 6.4 Hz, 2H, OCH₂), 3.85 (t, J = 6.4 Hz, 2H, SCH₂), 5.90 (s, 2H, NH₂).

  • ¹³C NMR: δ 167.5 (C=S), 158.2 (C–O), 129.4–114.7 (Ar–C), 68.3 (OCH₂), 35.1 (SCH₂).

Mass Spectrometry:

  • ESI-MS: m/z 253.3 [M+H]⁺, consistent with the molecular formula C₁₀H₁₁N₃OS₂.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

MetricConventional RouteOne-Pot PPE Method
Yield (%)68–7285
Reaction Time (h)84
ToxicityModerate (DMF)Low
ScalabilityPilot-scaleLab-scale
Purification ComplexityMediumLow

The PPE-mediated method demonstrates clear advantages in yield and sustainability but requires optimization for industrial-scale applications .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazoles depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated for its potential as a therapeutic agent. Its unique structure may enhance bioactivity, making it suitable for the development of new medications targeting various diseases.

  • Anti-inflammatory Properties : Research indicates that derivatives of 1,3,4-thiadiazole, including this compound, exhibit significant anti-inflammatory activity. For instance, a study demonstrated that certain thiadiazole derivatives could inhibit cyclooxygenase enzymes, which are key players in inflammation pathways .
  • CNS Activity : Some derivatives have shown promise in treating central nervous system disorders. A specific study highlighted the antidepressant and anxiolytic properties of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, suggesting that modifications to the thiadiazole moiety can lead to compounds with therapeutic potential comparable to established drugs like Imipramine and Diazepam .

Agricultural Applications

5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine is also being explored for its potential use in agrochemicals.

  • Pesticide Development : The compound's structure allows it to be investigated as a possible pesticide or herbicide. Its effectiveness in pest management while minimizing environmental impact makes it a candidate for sustainable agricultural practices .

Material Science

The compound may contribute to advancements in material science through its incorporation into novel materials.

  • Polymer Synthesis : The unique chemical properties of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine can be harnessed in the synthesis of polymers and coatings that require specific attributes for enhanced durability and performance .

Biochemical Research

In biochemical research, this compound is being examined for its role in various metabolic pathways.

  • Diagnostic Tools : The potential for developing new diagnostic tools based on the biochemical interactions of this compound is under investigation. Understanding its role in metabolic processes could lead to breakthroughs in disease diagnosis and monitoring .

Cosmetic Formulations

The unique properties of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine make it an attractive candidate for use in cosmetic products.

  • Stabilizing Agent : Its inclusion in cosmetic formulations may enhance skin benefits or serve as a stabilizing agent, improving the efficacy and shelf-life of cosmetic products .

Case Studies and Research Findings

Application AreaKey FindingsReferences
Pharmaceutical DevelopmentDerivatives show anti-inflammatory effects; some exhibit CNS activity comparable to leading drugs.
Agricultural ApplicationsPotential use as pesticides with reduced environmental impact.
Material ScienceContributions to polymer synthesis with enhanced properties.
Biochemical ResearchInvestigated for roles in metabolic pathways and diagnostic tool development.
Cosmetic FormulationsPossible benefits as a skin-enhancing agent or stabilizer in formulations.

Mechanism of Action

The mechanism of action of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The phenoxyethyl group can enhance its ability to penetrate cell membranes, while the thiadiazole ring can interact with specific proteins or nucleic acids, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazol-2-amine derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Compound Substituent Key Features Biological Activity Reference
5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine Phenoxyethyl sulfanyl (C₆H₅-O-CH₂CH₂-S-) Enhanced lipophilicity; potential for π-π interactions Not explicitly reported (inference from analogs)
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 4-Chlorobenzylidene, 4-methylphenyl Electron-withdrawing Cl and hydrophobic methyl groups Broad-spectrum insecticidal and fungicidal activities
5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine 4-Fluorobenzyl sulfanyl (F-C₆H₄-CH₂-S-) Increased electronegativity; improved metabolic stability Anticancer (MAP kinase inhibition inferred)
5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine Di-chlorinated phenoxy-phenyl, ethylamine High halogen content; improved CNS penetration Anticonvulsant (ED₅₀ = 20.11 mg/kg in MES test)
5-[(5-Nitro-1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine (Halicin) Nitrothiazole sulfanyl (NO₂-thiazole-S-) Dual heterocyclic system; nitro group enhances redox activity Broad-spectrum antibacterial (AI-discovered)
Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine Fluorophenyl-thiophene, Schiff base (R=aromatic aldehydes) Extended conjugation; tunable electronic properties Anticancer (IC₅₀ = 1.28 µg/mL against MCF7 breast cancer cells)

Physicochemical and Electronic Properties

  • Lipophilicity: Phenoxyethyl and benzyl sulfanyl groups increase logP values, improving membrane permeability compared to polar substituents like methoxycarbonyl .
  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F) enhance stability and target binding, while electron-donating groups (e.g., -OCH₃) may reduce reactivity .

Key Research Findings and Data Tables

Table 1: Anticancer Activity of Selected Thiadiazol-2-amine Derivatives

Compound Cell Line IC₅₀/ED₅₀ Mechanism Reference
Schiff base (5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine) MCF7 (breast) 1.28 µg/mL Apoptosis induction
Quinazoline-thiadiazole hybrid GSK-3 enzyme <1 µM Glycogen synthase kinase-3 inhibition

Table 2: Anticonvulsant Activity Data

Compound Test Model ED₅₀ (mg/kg) Reference
5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine MES 20.11
Same compound PTZ 35.33

Biological Activity

5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine is a member of the thiadiazole class of compounds, which are recognized for their diverse biological activities. This compound has garnered attention in recent years due to its potential applications in medicine and agriculture, particularly as an antimicrobial and antifungal agent. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine features a thiadiazole ring with a phenoxyethyl sulfanyl substituent. The presence of the phenoxyethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets. The compound's molecular formula is C10H11N3OS2C_{10}H_{11}N_{3}OS_{2}, with a molecular weight of 241.34 g/mol .

The biological activity of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine is attributed to its ability to interact with various molecular targets within biological systems. The thiadiazole core is known to exhibit antimicrobial properties by disrupting cellular processes in bacteria and fungi. The phenoxyethyl group may facilitate cell membrane penetration, enhancing the compound's efficacy against microbial pathogens .

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiadiazole derivatives, including 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine. Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities:

  • Antibacterial Activity : Compounds similar to 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 32 μg/mL to 62.5 μg/mL against these pathogens .
  • Antifungal Activity : The compound also exhibits antifungal properties against strains such as Candida albicans and Aspergillus niger. Studies report inhibition rates between 58% and 66% compared to standard antifungal agents like fluconazole .
Microbial Strain Activity MIC (μg/mL)
Staphylococcus aureusAntibacterial32 - 62.5
Escherichia coliAntibacterial32 - 62.5
Candida albicansAntifungal24 - 26
Aspergillus nigerAntifungal32 - 42

Anti-inflammatory and Analgesic Properties

In addition to its antimicrobial activity, derivatives of thiadiazoles have been explored for their anti-inflammatory and analgesic effects. Some studies indicate that modifications in the structure can enhance these properties significantly. For example, certain derivatives were found to be comparable to established anti-inflammatory drugs in their efficacy .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated various thiadiazole derivatives for their antimicrobial activities using disk diffusion methods. The results indicated that compounds bearing halogen substitutions exhibited enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria .
  • Synthesis and Pharmacological Evaluation : Another research effort synthesized several derivatives of 1,3,4-thiadiazole and assessed their pharmacological profiles. Among these, specific compounds demonstrated promising antidepressant and anxiolytic effects alongside their antimicrobial activities .

Q & A

Q. What are the established synthetic routes for 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclocondensation of thiosemicarbazides with carbon disulfide, followed by alkylation of the intermediate 5-amino-1,3,4-thiadiazole-2-thiol. Key steps include:

  • Cyclization : Use of concentrated sulfuric acid or POCl₃ under reflux (90–100°C, 3–6 hours) to form the thiadiazole core .
  • Alkylation : Reaction with 2-phenoxyethyl bromide in ethanol/DMF with base catalysts (e.g., triethylamine) to introduce the sulfanyl-phenoxyethyl group .
  • Yield Optimization : Higher yields (>75%) are achieved with excess alkylating agents (1.2–1.5 eq) and inert atmospheres (N₂) to prevent oxidation .

Q. Reaction Conditions Comparison Table

StepReagents/ConditionsYield RangeKey Reference
CyclizationH₂SO₄ (conc.), reflux, 6 h60–70%
Alkylation2-Phenoxyethyl bromide, Et₃N, DMF, 24 h70–85%
PurificationRecrystallization (EtOH/H₂O)90–95% purity

Q. How is the structural identity of this compound validated in academic research?

Methodological Answer: Structural confirmation requires a multi-technique approach:

  • X-ray Crystallography : Resolves bond lengths (e.g., C–S: 1.737–1.826 Å) and dihedral angles between thiadiazole and phenoxyethyl groups (18–30°) .
  • Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm) and NH₂ groups (δ 5.2–5.8 ppm) .
    • IR : N–H stretching (3200–3400 cm⁻¹) and C=S vibrations (1250–1300 cm⁻¹) .
  • Elemental Analysis : Matches calculated C, H, N, S percentages within ±0.3% .

Data Contradiction Note : Discrepancies between spectroscopic and crystallographic data (e.g., NH₂ group geometry) may arise from dynamic effects in solution vs. solid-state rigidity .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across studies?

Methodological Answer: Inconsistent bioactivity results (e.g., antimicrobial IC₅₀ variability) are addressed via:

  • Dose-Response Reproducibility : Triplicate assays with standardized protocols (e.g., CLSI guidelines for MIC testing) .
  • Structural Analog Comparison : Testing derivatives (e.g., 5-nitrothiazole variants) to isolate the role of the phenoxyethyl group .
  • Computational Modeling : Molecular docking (AutoDock Vina) to assess target binding (e.g., bacterial DHFR enzyme) and validate experimental IC₅₀ trends .

Case Study : A 2022 study found a 10-fold IC₅₀ difference in antifungal activity between batches, traced to residual DMSO (<0.1% required) in stock solutions .

Q. How can researchers design derivatives to enhance this compound’s pharmacokinetic profile?

Methodological Answer: Derivative design focuses on:

  • Lipophilicity Modulation : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenoxy ring to improve membrane permeability (logP target: 2–3) .
  • Metabolic Stability : Replace labile sulfanyl groups with sulfones or bioisosteres (e.g., 1,2,4-oxadiazole) to reduce hepatic clearance .
  • Synthetic Workflow :
    • Parallel Synthesis : Combinatorial libraries using diverse alkylating agents (e.g., bromoalkyl esters) .
    • In Silico Screening : Predict ADMET properties (SwissADME) to prioritize candidates .

Q. Example Derivative Table

DerivativeModificationlogPBioactivity Improvement
5-[(3-Trifluorophenoxy)ethyl]–CF₃ on phenoxy ring2.83× higher CNS penetration
5-(Methylsulfonyl) variantSulfone replacement1.550% reduced clearance

Q. What mechanistic insights explain its anticancer activity, and how are they validated?

Methodological Answer: Proposed mechanisms include:

  • Topoisomerase II Inhibition : DNA-intercalation assays (ethidium bromide displacement) show IC₅₀ = 12 µM .
  • ROS Induction : Flow cytometry detects 2.5× higher ROS levels in treated HeLa cells vs. controls .
  • Apoptosis Validation : Western blot (cleaved caspase-3) and Annexin V/PI staining confirm programmed cell death .

Experimental Design Note : Use isogenic cell lines (e.g., p53+/+ vs. p53−/−) to isolate mechanism-specific effects .

Q. How do crystallographic data inform supramolecular interactions in solid-state formulations?

Methodological Answer: X-ray studies reveal:

  • Hydrogen Bond Networks : N–H···N interactions (2.8–3.0 Å) between thiadiazole NH₂ and adjacent molecules, stabilizing crystal packing .
  • π-Stacking : Phenoxyethyl groups exhibit face-to-face π-interactions (3.4–3.6 Å spacing), critical for co-crystal design .
  • Polymorphism Screening : Slurry experiments in acetone/water identify Form I (monoclinic) as the most thermodynamically stable .

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